(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid
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Overview
Description
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid is a complex organic compound that belongs to the class of ethylenediaminetetraacetic acid (EDTA) derivatives. These compounds are known for their ability to chelate metal ions, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Aminoxyacetamide Group: This step involves the reaction of a suitable amine with an acylating agent to form the aminoxyacetamide group.
Attachment to the Benzyl Group: The aminoxyacetamide group is then attached to a benzyl group through a nucleophilic substitution reaction.
Introduction of the Ethylenediaminetetraacetic Acid Moiety: The final step involves the coupling of the benzyl derivative with ethylenediaminetetraacetic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid has several scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, such as metal ion detoxification and drug delivery.
Industry: Utilized in industrial processes that require metal ion chelation, such as water treatment and catalysis.
Mechanism of Action
The mechanism of action of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the ions’ reactivity and availability. This chelation process is crucial for its applications in various fields, including chemistry, biology, and medicine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid include other EDTA derivatives and chelating agents, such as:
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with applications in various fields.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with similar properties and applications.
Nitrilotriacetic Acid (NTA): A chelating agent used in industrial and scientific applications.
Uniqueness
This compound is unique due to its specific structure, which may confer distinct chelating properties and reactivity compared to other similar compounds. Its aminoxyacetamide group and benzyl moiety may provide additional functionalization options and enhance its binding affinity for certain metal ions.
Properties
IUPAC Name |
2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLUFBTKFEJOF-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652436 |
Source
|
Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217704-71-6 |
Source
|
Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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